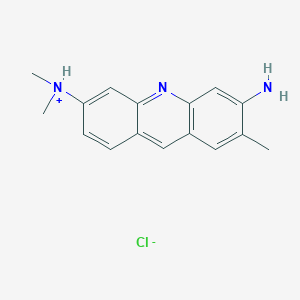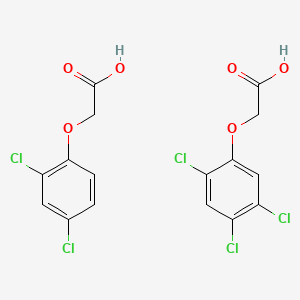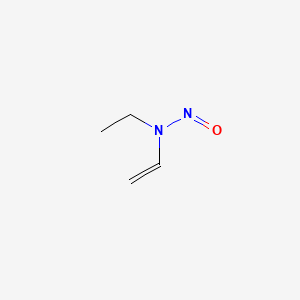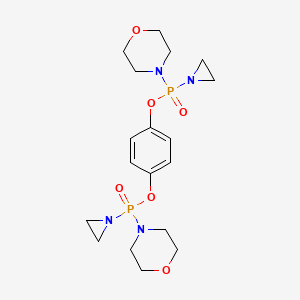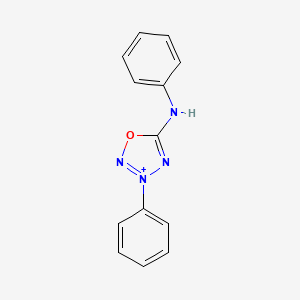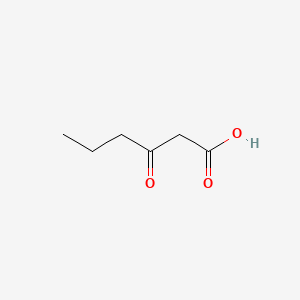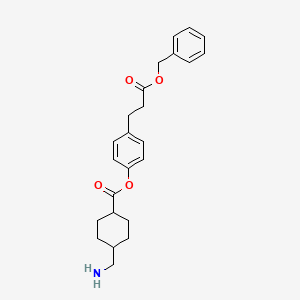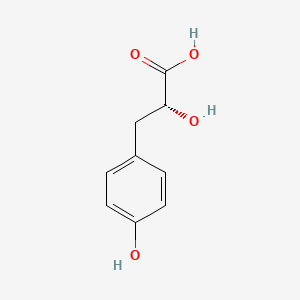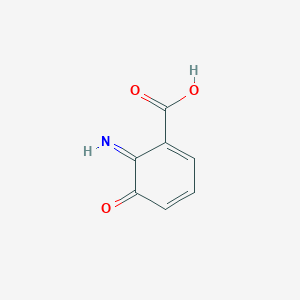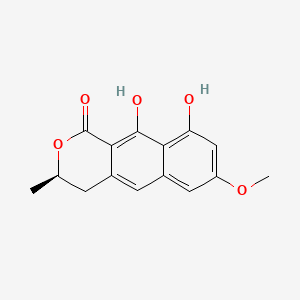
Semivioxanthin
Overview
Description
Semivioxanthin is a naphthopyrone compound isolated from the fungus Cryptosporiopsis abietina . It exhibits abscisic activity against Hinoki cypress leaves and antifungal activity against Cladosporium herbarum . The structure of this compound is characterized by a 3,4-dihydro-9,10-dihydroxy-7-methoxy-3-methyl-1-oxo-1H-naphtho[2,3-c]pyran framework .
Mechanism of Action
Target of Action
Semivioxanthin is a new naphthopyrone that was isolated from Cryptosporiopsis abietina . The primary targets of this compound are Hinoki cypress leaves and the fungus Cladosporium herbarum . It exhibits abscisic activity against Hinoki cypress leaves and antifungal activity against Cladosporium herbarum .
Mode of Action
It is known to exhibit abscisic activity, which suggests that it may interact with its targets by mimicking the action of the plant hormone abscisic acid . This could result in changes in the physiological processes regulated by this hormone, such as stomatal closure and seed dormancy .
Result of Action
Its abscisic activity suggests that it may have effects on plant physiology, such as inducing stomatal closure and promoting seed dormancy . Its antifungal activity against Cladosporium herbarum suggests that it may inhibit the growth of this fungus .
Biochemical Analysis
Biochemical Properties
Semivioxanthin plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It exhibits abscisic activity against Hinoki cypress leaves and antifungal activity against Cladosporium herbarum . The compound interacts with various biomolecules, including enzymes involved in the abscisic acid pathway, which is crucial for plant stress responses. The nature of these interactions involves binding to specific receptors and modulating their activity to induce physiological changes.
Cellular Effects
This compound influences various cellular processes, particularly in plant cells. It affects cell signaling pathways by modulating the activity of abscisic acid receptors, leading to changes in gene expression and cellular metabolism . This modulation results in enhanced stress tolerance in plants, particularly under conditions of drought or pathogen attack. Additionally, this compound’s antifungal properties suggest its potential role in disrupting fungal cell function and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with abscisic acid receptors. This binding leads to the activation or inhibition of downstream signaling pathways, resulting in changes in gene expression . The compound’s antifungal activity is likely due to its ability to interfere with fungal cell wall synthesis or other critical cellular processes, although the exact mechanisms remain to be fully elucidated.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, although its efficacy may diminish with prolonged exposure . Long-term studies in vitro and in vivo are necessary to fully understand the temporal dynamics of its effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced stress tolerance and antifungal activity. At higher doses, toxic or adverse effects may be observed, including potential disruption of normal cellular functions . Determining the optimal dosage is essential for maximizing the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the abscisic acid pathway in plants. It interacts with enzymes and cofactors that regulate the synthesis and degradation of abscisic acid, influencing metabolic flux and metabolite levels . These interactions are critical for the compound’s role in modulating plant stress responses and antifungal activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its effects . The distribution of this compound within plant tissues is essential for its role in enhancing stress tolerance and antifungal activity.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with target biomolecules . Targeting signals and post-translational modifications play a role in directing this compound to its sites of action, ensuring its efficacy in modulating cellular processes.
Preparation Methods
Semivioxanthin can be synthesized via a polyketide intermediate . The synthetic route involves the intermediate 3,5,7,9,11-pentaoxotridecanedioate, one of whose ketone groups is protected as a ketal of o-phenylenedimethanol The reaction conditions for this synthesis include the use of specific reagents and solvents to achieve the desired product
Chemical Reactions Analysis
Semivioxanthin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Semivioxanthin has several scientific research applications. In chemistry, it is used as a model compound for studying naphthopyrone derivatives . In biology, its antifungal properties make it a candidate for developing new antifungal agents . Additionally, its unique structure and bioactivity make it valuable for industrial applications, such as developing new agrochemicals .
Comparison with Similar Compounds
Semivioxanthin is similar to other naphthopyrone compounds, such as xanthomegnin and orthosporin . it is unique due to its specific stereochemistry and bioactivity . While xanthomegnin and orthosporin also exhibit antifungal properties, this compound’s abscisic activity sets it apart . Other similar compounds include violaxanthin and antheraxanthin, which are involved in the xanthophyll cycle in photosynthetic organisms .
Properties
IUPAC Name |
(3R)-9,10-dihydroxy-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-7-3-8-4-9-5-10(19-2)6-11(16)12(9)14(17)13(8)15(18)20-7/h4-7,16-17H,3H2,1-2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNCKEBBYADFPQ-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30220754 | |
| Record name | Semivioxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70477-26-8 | |
| Record name | Semivioxanthin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070477268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Semivioxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


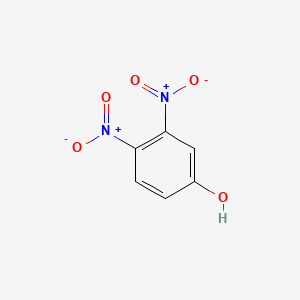
![N-(6-oxobenzo[c]chromen-2-yl)acetamide](/img/structure/B1215512.png)
